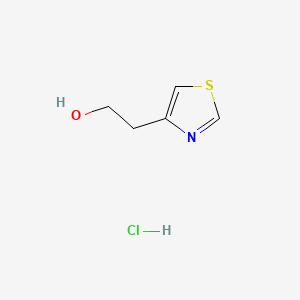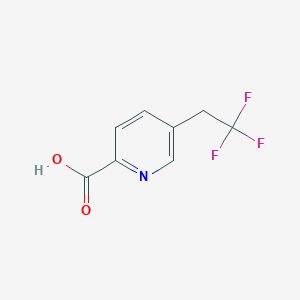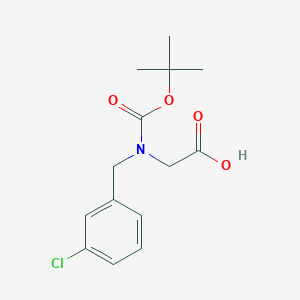
N-Boc-3-chlorobenzyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-chlorobenzyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-chlorobenzyl-glycine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to the stability and ease of removal of the Boc protecting group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-3-chlorobenzyl-glycine typically involves the reaction of 3-chlorobenzyl-glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aqueous or anhydrous environment .
Industrial Production Methods
For industrial production, the process involves mixing a water solution of L-glycine and sodium hydrogen carbonate, followed by the addition of di-tert-butyl dicarbonate in batches. This method is cost-effective, simple, and yields high amounts of Boc-glycine .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards most oxidizing agents.
Reduction: The Boc group can be removed under reducing conditions.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 can be used.
Reduction: Reagents such as H2/Ni, Zn/HCl, and LiAlH4 are common.
Substitution: Acidic conditions using trifluoroacetic acid or HCl in methanol are typical.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-Boc-3-chlorobenzyl-glycine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Boc-3-chlorobenzyl-glycine involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-3-hydroxybenzyl-glycine
- N-Boc-3-methylbenzyl-glycine
- N-Boc-3-fluorobenzyl-glycine
Uniqueness
N-Boc-3-chlorobenzyl-glycine is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions .
Eigenschaften
Molekularformel |
C14H18ClNO4 |
|---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
GKZRBPAFAKDTJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)

![8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B15307376.png)
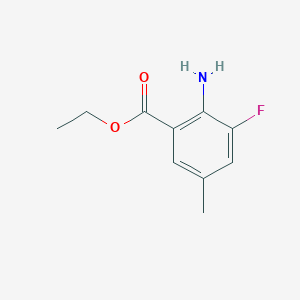
![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)

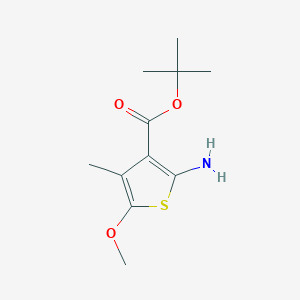
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)

